molecular formula C17H11F2N3O B12413216 PCSK9 modulator-4

PCSK9 modulator-4

Cat. No.: B12413216
M. Wt: 311.28 g/mol
InChI Key: QLKHIHJMEWHCQU-UHFFFAOYSA-N
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Description

PCSK9 modulator-4 is a potent modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism by regulating the degradation of low-density lipoprotein receptors (LDLRs). This compound has shown significant potential in lowering low-density lipoprotein cholesterol (LDL-C) levels, making it a promising candidate for the treatment of hyperlipidemia and related cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCSK9 modulator-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:

    Formation of Core Structure: This step typically involves the construction of the core scaffold through cyclization or coupling reactions.

    Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity towards PCSK9.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

PCSK9 modulator-4 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can enhance or reduce the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized derivatives with potentially enhanced activity.

Scientific Research Applications

PCSK9 modulator-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of PCSK9 inhibitors and to develop new derivatives with improved efficacy.

    Biology: Employed in cellular and molecular biology studies to investigate the role of PCSK9 in cholesterol metabolism and its interactions with LDLRs.

    Medicine: Explored as a therapeutic agent for the treatment of hyperlipidemia and cardiovascular diseases. .

    Industry: Utilized in the development of new lipid-lowering drugs and as a benchmark compound in pharmaceutical research and development.

Mechanism of Action

PCSK9 modulator-4 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLRs. This prevents the degradation of LDLRs, allowing them to recycle back to the cell surface and continue clearing LDL-C from the bloodstream. The molecular targets involved include the LDLR and PCSK9 itself, with pathways related to cholesterol metabolism being significantly impacted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PCSK9 modulator-4 is unique in its small-molecule structure, which differentiates it from the larger monoclonal antibodies and siRNA-based therapies. This small-molecule nature allows for potentially easier administration, better tissue penetration, and different pharmacokinetic properties compared to its larger counterparts .

Properties

Molecular Formula

C17H11F2N3O

Molecular Weight

311.28 g/mol

IUPAC Name

(7-fluoro-1H-indol-3-yl)-(6-fluoro-1-methylbenzimidazol-2-yl)methanone

InChI

InChI=1S/C17H11F2N3O/c1-22-14-7-9(18)5-6-13(14)21-17(22)16(23)11-8-20-15-10(11)3-2-4-12(15)19/h2-8,20H,1H3

InChI Key

QLKHIHJMEWHCQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=C1C(=O)C3=CNC4=C3C=CC=C4F

Origin of Product

United States

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